![molecular formula C24H27N3O4 B2392649 N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899984-91-9](/img/structure/B2392649.png)
N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
“N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Scientific Research Applications
Anti-Cancer Effects
The compounds containing the Trimethoxyphenyl (TMP) group, which is present in the molecular structure of the compound , have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Anti-Fungal and Anti-Bacterial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties . They have activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
TMP-based compounds hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Parasitic Agents
Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma , indicating their potential as anti-parasitic agents.
Anti-Inflammatory Properties
These compounds have been associated with anti-inflammatory properties , thereby expanding their therapeutic scope.
Anti-Alzheimer Properties
TMP-bearing compounds have shown potential in the treatment of Alzheimer’s disease .
Anti-Depressant Properties
These compounds have also been associated with anti-depressant properties .
Anti-Migraine Properties
TMP-bearing compounds have shown potential in the treatment of migraines .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are proteins that play crucial roles in various cellular processes. The Trimethoxyphenyl (TMP) group, which is part of the compound’s structure, is known to inhibit several proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it has been reported that the TMP group plays a critical role in fitting the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits the polymerization of tubulin, a crucial process in cell division .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it inhibits the polymerization of tubulin, affecting the mitotic spindle formation and thus, cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation , affecting the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The tmp group, which is part of the compound’s structure, is known to be present in several therapeutically interesting drugs , suggesting that it may have favorable ADME properties.
Result of Action
The compound’s action results in molecular and cellular effects such as the inhibition of cell division due to its effect on tubulin polymerization . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .
properties
IUPAC Name |
N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-20-14-18(15-21(30-2)23(20)31-3)22-19-10-7-11-26(19)12-13-27(22)24(28)25-16-17-8-5-4-6-9-17/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUIKUHYNRKFOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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